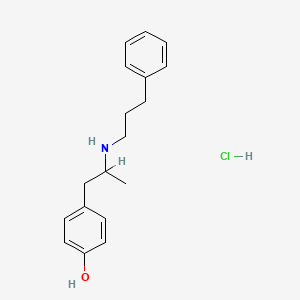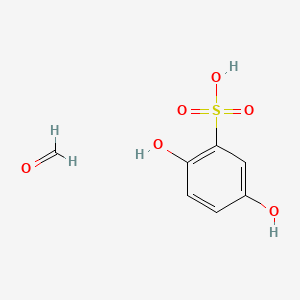
P-Tolylurea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to P-Tolylurea involves several chemical reactions, starting from basic aromatic compounds and proceeding through specific functionalization steps. A practical, large-scale synthesis of p-(Difluoroiodo)toluene, a related compound, illustrates the use of readily available materials and reagents, showcasing the versatility and adaptability of these synthetic processes (Tao & Murphy, 2019).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as N,N′-bis(p-tolyl)urea, provides insight into the intricacies of this compound's molecular framework. Single-crystal X-ray diffraction analysis confirms the orthorhombic space group, highlighting the importance of intermolecular hydrogen bonding in stabilizing the crystal structure (Wang Jin-tang, 2008).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives demonstrate the compound's reactivity and interaction with various chemical agents. For instance, the reaction of p-toluidine with 2,3-dichloromaleic anhydride reveals the formation of products based on the conditions used, showcasing the compound's versatility in synthetic chemistry (Watson, Wu, & Richmond, 2003).
Physical Properties Analysis
The study of this compound's physical properties is crucial for understanding its behavior in various environments. The electrochemical synthesis of related compounds, such as p-tolylsulfonylbenzenediols, highlights the efficiency and purity achieved through such methods, providing valuable insights into the physical aspects of these compounds (Nematollahi & Rahchamani, 2002).
Chemical Properties Analysis
Exploring the chemical properties of this compound and its derivatives reveals a spectrum of reactivity and interaction potentials. For example, reactions involving Bis(chalcogenolato) complexes with this compound derivatives underscore the formation of mixed-metal complexes, highlighting the compound's role in facilitating complex chemical transformations (Nakagawa, Seino, & Mizobe, 2010).
Applications De Recherche Scientifique
Tolbutamide Metabolism : Tolbutamide, a drug metabolized by oxidation of the tolyl methyl group (similar to P-Tolylurea), was studied for its metabolic pathways and genetic influences on its metabolism (Geary & Du, 1980).
Sweet Taste Receptors : P-Tolylureas, particularly the meta and para isomers, have been studied for their interaction with sweet taste receptors. This research provides insights into the molecular aspects of taste perception (Ciajolo et al., 1983).
Metabolic Engineering : Studies on Corynebacterium glutamicum, a bacterium used in biotechnology, have explored metabolic flux distributions during growth and lysine synthesis. Such research contributes to the understanding of metabolic engineering in microorganisms (Vallino & Stephanopoulos, 2000).
Glyburide Metabolism and Interactions : Glyburide, another sulfonylurea drug, has been studied for its pharmacokinetics and interactions with other drugs. This research is crucial for understanding drug-drug interactions and optimizing therapeutic strategies (Kirchheiner et al., 2002; Roberge et al., 2000).
Plant Growth Inhibition by R-MBTU : The effect of 1-α-methylbenzyl-3-p-tolylurea (MBTU) on root growth inhibition in rice plants was explored, offering insights into plant physiology and potential applications in agriculture (Kojima et al., 2009).
Cancer Metabolism : Research on glutamine metabolism in cancer cells has broadened the understanding of cancer biology and potential therapeutic strategies, underscoring the importance of metabolic pathways in oncology (Altman et al., 2016).
Carcinogenicity Studies : Studies on the carcinogenicity of various amides, including this compound, in animal models contribute to our understanding of environmental and occupational health risks (Fleischman et al., 1979).
Safety and Hazards
Mécanisme D'action
Target of Action
P-Tolylurea is an amide It has been found to have a significant effect on hematopoietic tumors, specifically malignant lymphomas, in male mice .
Mode of Action
Amides, such as this compound, react with azo and diazo compounds to generate toxic gases . They can also form flammable gases when they react with strong reducing agents . Amides are very weak bases, even weaker than water . They can react as acids when they interact with strong bases to form salts .
Biochemical Pathways
One study found that this compound could inhibit the biofilm formation ofStreptococcus mutans . This suggests that this compound may interfere with the quorum sensing pathways of bacteria, affecting their ability to form biofilms.
Pharmacokinetics
It’s known that this compound is slightly soluble in hot water , which could influence its absorption and distribution in the body.
Result of Action
In male mice, this compound has been associated with an increase in hematopoietic tumors, specifically malignant lymphomas . This suggests that this compound may have carcinogenic effects under certain conditions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in hot water suggests that temperature could affect its bioavailability . Additionally, its reactivity with azo and diazo compounds indicates that the presence of these compounds in the environment could influence its mode of action .
Propriétés
IUPAC Name |
(4-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSHKWHLXNDUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Record name | P-TOLYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21135 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021366 | |
| Record name | p-Tolylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-tolylurea appears as colorless crystals. (NTP, 1992) | |
| Record name | P-TOLYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21135 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Slightly soluble in hot water (NTP, 1992) | |
| Record name | P-TOLYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21135 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
622-51-5 | |
| Record name | P-TOLYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21135 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-(4-Methylphenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Tolylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-TOLYLUREA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Tolylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tolylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TOLYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCJ6M4A3I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
361 °F (NTP, 1992) | |
| Record name | P-TOLYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21135 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone:
A: Studies using carbonyl-14C-labeled dymron in soil demonstrated that the urea bond remains stable for extended periods, as evidenced by the minimal release of 14CO2. [] This suggests that dymron degradation in the environment primarily occurs through other pathways, likely mediated by soil microorganisms.
A: Research on α-methylbenzyl phenylurea derivatives, which share structural similarities with p-tolylurea, reveals distinct SAR patterns in rice and barnyard millet. [] In rice, the R-enantiomers with propyl (4-Pr) or butyl (4-Bu) substituents on the phenyl ring exhibited the most potent root growth inhibition. In contrast, barnyard millet showed sensitivity to both R- and S-enantiomers, with the most potent inhibition observed for the R-enantiomer containing a 2-F-5-CF3 substituent. These findings highlight the influence of stereochemistry and substituent effects on the herbicidal activity and selectivity of these compounds.
A: Studies have identified several key metabolites of dymron in soil, including cumylurea, this compound, 1-(α,α-dimethylbenzyl)-3-(4′-hydroxymethylphenyl)urea, and 1-(α,α-dimethylbenzyl)-3-(4′-carboxyphenyl)urea. [] The formation of these metabolites suggests that microbial activity plays a crucial role in dymron degradation. Specifically, cumylurea production likely involves an unstable intermediate metabolite generated by soil microorganisms.
A: Dymron and dimepiperate can protect rice from azimsulfuron injury through two primary mechanisms. [] First, they reduce the uptake of azimsulfuron by rice roots. Second, they enhance the detoxification of azimsulfuron within the plant by promoting O-demethylation of the herbicide. This combined effect helps maintain rice health while still allowing for effective weed control.
A: While the provided research does not directly address the carcinogenicity of this compound, one study examined the long-term effects of this compound in mice and rats. [] This study found that this compound caused malignant lymphomas in male mice, suggesting potential carcinogenic properties. Further research is necessary to fully evaluate the long-term health effects and potential carcinogenicity of this compound in different species.
A: Various analytical methods are essential for studying this compound and related compounds. Infrared (IR) spectroscopy has been used to analyze this compound and its isotopically labeled counterpart. [] High-performance liquid chromatography (HPLC) is likely used to separate and quantify these compounds in complex mixtures, while mass spectrometry (MS) can provide precise molecular weight determination and structural information. Nuclear magnetic resonance (NMR) spectroscopy would be valuable for elucidating the complete structure and dynamics of these molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan](/img/structure/B1198699.png)

![(1S,2R,5R,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol](/img/structure/B1198702.png)

